9-Ethynyl-9-fluorenol

Catalog No.
S795616
CAS No.
13461-74-0
M.F
C15H10O
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Ethynyl-9-fluorenol

CAS Number

13461-74-0

Product Name

9-Ethynyl-9-fluorenol

IUPAC Name

9-ethynylfluoren-9-ol

Molecular Formula

C15H10O

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H

InChI Key

MMZVVJGCZZAWBN-UHFFFAOYSA-N

SMILES

C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O

Canonical SMILES

C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O

9-Ethynyl-9-fluorenol is an organic compound with the molecular formula C₁₅H₁₀O and a molecular weight of 206.24 g/mol. It is characterized by a fluorenol structure with an ethynyl group attached at the 9-position. This compound appears as a solid at room temperature and is known for its high purity, typically exceeding 98% in commercial samples . It has several synonyms, including 9-ethynyl-9-hydroxyfluorene and (9-hydroxy-9-fluorenyl)acetylene .

Synthesis and Chemical Properties:

9-Ethynyl-9-fluorenol (9-EFL) is a small organic molecule with the chemical formula C₁₅H₁₀O. It is a white crystalline solid with a melting point of 107-110°C []. 9-EFL can be synthesized through various methods, including the reaction of 9-fluorenyllithium with trimethylsilylacetylene.

Applications in Organic Electronics:

Due to its unique chemical structure, 9-EFL has been explored for various applications in organic electronics. Its key properties include:

  • Good electron transport capabilities: The presence of the ethynyl group and the aromatic fluorene core contribute to efficient electron transport within the molecule.
  • Film-forming properties: 9-EFL can self-assemble into well-defined thin films, making it suitable for various device applications.

These properties make 9-EFL a promising candidate for various organic electronic devices, such as:

  • Organic light-emitting diodes (OLEDs): 9-EFL has been investigated as an electron transport layer (ETL) in OLEDs, where it facilitates the efficient transport of electrons from the cathode to the emissive layer, leading to improved device performance.
  • Organic field-effect transistors (OFETs): 9-EFL can function as an n-channel semiconductor material in OFETs, allowing for the creation of negative charge carriers within the device.

Applications in Medicinal Chemistry:

Emerging research suggests potential applications of 9-EFL in medicinal chemistry:

  • Antimicrobial activity: Studies indicate that 9-EFL exhibits antibacterial and antifungal properties, suggesting its potential as a therapeutic agent [].
  • Anti-cancer properties: Recent research explored the anti-cancer potential of 9-EFL, demonstrating its ability to inhibit the growth of certain cancer cell lines [].

The chemical reactivity of 9-ethynyl-9-fluorenol allows it to participate in various reactions typical of phenolic compounds. Notably, it can undergo:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Nucleophilic substitutions: The hydroxyl group can be substituted under suitable conditions.
  • Oxidation: The alcohol group can be oxidized to form ketones or quinones.

Additionally, derivatives of 9-ethynyl-9-fluorenol have been synthesized to explore their crystallographic and optical properties, indicating its versatility in organic synthesis .

Several synthesis methods for 9-ethynyl-9-fluorenol have been reported:

  • Sonogashira Coupling: This method involves the coupling of a halogenated fluorenol with an acetylene derivative in the presence of a palladium catalyst.
  • Alkyne Addition Reactions: Direct addition of ethynyl groups to fluorenol derivatives under basic conditions.
  • Functionalization of Fluorene: Starting from fluorene, various functional groups can be introduced through multi-step reactions leading to the formation of 9-ethynyl-9-fluorenol .

Due to its unique structure, 9-ethynyl-9-fluorenol finds applications in:

  • Fluorescent Sensors: Used for detecting heavy metals and other analytes due to its luminescent properties.
  • Organic Electronics: Involved in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Material Science: As a building block for synthesizing novel polymers and materials with specific optical properties .

Interaction studies involving 9-ethynyl-9-fluorenol primarily focus on its binding affinity with various metal ions and small molecules. These studies often utilize fluorescence spectroscopy to determine how changes in the environment affect the compound's luminescent properties. For instance, the interaction with cadmium ions has been extensively studied, revealing significant quenching effects that can be utilized for sensing applications .

Several compounds share structural similarities with 9-ethynyl-9-fluorenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
FluoreneBase structure without ethynyl groupPrecursor for many derivatives
Phenylethynyl AlcoholEthynyl group attached to phenolic ringUsed in polymer synthesis
4-EthynylphenolEthynyl group on a phenolic structureExhibits different reactivity patterns
1-NaphtholNaphthalene derivativeStronger acidity compared to fluorenol

The uniqueness of 9-ethynyl-9-fluorenol lies in its specific ethynyl substitution at the 9-position of the fluorenol framework, which enhances its photophysical properties and potential applications in fluorescence-based sensing technologies .

XLogP3

2.5

Wikipedia

9-Ethynyl-9-fluorenol

Dates

Modify: 2023-08-15

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